molecular formula C10H9NO3 B13224135 5-Formyl-2,3-dihydro-1-benzofuran-2-carboxamide

5-Formyl-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No.: B13224135
M. Wt: 191.18 g/mol
InChI Key: DWVKKPSLJUXREU-UHFFFAOYSA-N
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Description

5-Formyl-2,3-dihydro-1-benzofuran-2-carboxamide is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2,3-dihydro-1-benzofuran-2-carboxamide typically involves the formation of the benzofuran ring followed by the introduction of the formyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent functionalization steps introduce the formyl and carboxamide groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2,3-dihydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

    Oxidation: 5-Carboxy-2,3-dihydro-1-benzofuran-2-carboxamide.

    Reduction: 5-Hydroxymethyl-2,3-dihydro-1-benzofuran-2-carboxamide.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

5-Formyl-2,3-dihydro-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Formyl-2,3-dihydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    2,3-Dihydrobenzofuran-2-carboxamide: Lacks the formyl group.

    Chroman-2-carboxamide derivatives: Similar core structure but different functional groups.

Uniqueness

5-Formyl-2,3-dihydro-1-benzofuran-2-carboxamide is unique due to the presence of both formyl and carboxamide groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-formyl-2,3-dihydro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C10H9NO3/c11-10(13)9-4-7-3-6(5-12)1-2-8(7)14-9/h1-3,5,9H,4H2,(H2,11,13)

InChI Key

DWVKKPSLJUXREU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)C=O)C(=O)N

Origin of Product

United States

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